3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-9-7-14(8-10-15)20-18(21)11-6-13-12-19-17-5-3-2-4-16(13)17/h2-5,7-10,12,19H,6,11H2,1H3,(H,20,21) |
InChI Key |
UZMVKPJKDSFINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Condensation of Indole-3-Propanoic Acid with 4-Methoxyaniline
A foundational method involves the direct condensation of indole-3-propanoic acid and 4-methoxyaniline using carbodiimide coupling agents. Key steps include:
- Reagents : Indole-3-propanoic acid (1.0 eq), 4-methoxyaniline (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous dichloromethane (DCM).
- Conditions : Stirred at 25°C for 12–16 hours under nitrogen atmosphere.
- Workup : Washed with 5% HCl, saturated NaHCO₃, and brine. Purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 68–72%.
Table 1 : Optimization of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 72 |
| DCC/DMAP | THF | 40 | 65 |
| HATU | DMF | 25 | 70 |
Multi-Step Organic Synthesis via Intermediate Formation
Fischer Indole Synthesis Followed by Acylation
This method employs Fischer indolization to construct the indole core, followed by propanamide side-chain introduction:
- Indole Synthesis :
- Propanoic Acid Side-Chain Addition :
- Amide Coupling :
Critical Step : Hydrolysis of the nitrile intermediate requires strict control of pH to avoid decarboxylation.
Microwave-Assisted Synthesis
Accelerated Coupling via Microwave Irradiation
Microwave techniques reduce reaction times from hours to minutes:
- Reagents : 3-(1H-Indol-3-yl)propanoic acid (1.0 eq), 4-methoxyaniline (1.1 eq), HATU (1.3 eq), DIPEA (2.0 eq) in DMF.
- Conditions : Irradiated at 100°C for 15 minutes.
- Yield : 82% (vs. 70% conventional heating).
Advantages : Improved purity (>98% by HPLC) and reduced side-product formation.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Protocol
A Merrifield resin-based approach enables scalable synthesis:
- Resin Functionalization : Load 4-methoxyaniline onto chloromethylated polystyrene resin via nucleophilic substitution.
- Acylation : Treat with 3-(1H-indol-3-yl)propanoic acid using DIC/HOAt.
- Cleavage : Release product with 95% TFA/2.5% H₂O/2.5% TIS.
Table 2 : Comparison of Solid-Phase vs. Solution-Phase Yields
| Method | Purity (%) | Yield (%) | Time (h) |
|---|---|---|---|
| Solid-Phase | 95 | 85 | 8 |
| Solution-Phase | 98 | 72 | 16 |
Catalytic Asymmetric Synthesis for Enantiopure Forms
Chiral Auxiliary-Mediated Route
(S)- and (R)-enantiomers are synthesized using Evans oxazolidinones:
- Chiral Induction : React 3-(1H-indol-3-yl)propanoic acid with (S)-4-benzyl-2-oxazolidinone.
- Amide Formation : Couple with 4-methoxyaniline using DCC.
- Auxiliary Removal : Hydrolyze with LiOH/H₂O₂.
Key Insight : Asymmetric methods are critical for studies requiring stereochemical precision.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling eliminates organic solvents:
- Reagents : Indole-3-propanoic acid (1.0 eq), 4-methoxyaniline (1.0 eq), EDCI (1.2 eq).
- Conditions : Milled at 30 Hz for 60 minutes.
- Yield : 78%.
Environmental Impact : Reduces solvent waste by 90% compared to traditional methods.
Troubleshooting and Optimization
Common Pitfalls and Solutions
- Low Yields in Amide Coupling : Pre-activate the carboxylic acid with HOBt to suppress racemization.
- Indole Oxidation : Perform reactions under inert atmosphere (N₂/Ar) to prevent indole ring degradation.
- Purification Challenges : Use reverse-phase HPLC for polar by-products (e.g., unreacted aniline).
Analytical Characterization Data
Table 3 : Spectral Data for 3-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)Propanamide
| Technique | Data |
|---|---|
| ¹H NMR | δ 10.8 (s, 1H, NH), 7.55–6.75 (m, 11H, Ar-H), 3.78 (s, 3H, OCH₃) |
| ¹³C NMR | δ 172.5 (C=O), 159.1 (OCH₃), 136.2–110.4 (Ar-C) |
| HRMS | [M+H]⁺ Calcd: 323.1522; Found: 323.1518 |
| HPLC Purity | 99.2% (C18 column, 70:30 MeOH:H₂O, 1 mL/min) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide
This compound is a compound with a structural formula of and a molecular weight of approximately 309.36 g/mol. It features an indole ring and a propanamide functional group, contributing to its chemical reactivity and potential pharmacological properties. Research indicates that compounds similar to this exhibit significant biological activities, particularly as agonists for formyl peptide receptors, which are involved in immune response modulation and inflammation.
Potential Applications
The applications of this compound span across various fields:
- Pharmaceuticals: It is a potential drug candidate.
- Modulating immune responses: It may modulate immune responses through formyl peptide receptors.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to the presence of both the amide and indole functionalities. Common reactions include those involving the amide and indole groups.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and activity at formyl peptide receptors. These studies reveal insights into how this compound modulates receptor activity, influencing cellular responses in immune cells. Experimental approaches include those aimed at determining binding affinities and downstream signaling events.
Further research into this compound and similar compounds could reveal additional applications, particularly in modulating immune responses and treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and propanamide side chain can further influence the compound’s binding affinity and selectivity. These interactions can lead to the modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
The target compound’s structure can be compared to analogs with modifications in three regions:
Indole substituents
Propanamide chain modifications
Aromatic/heterocyclic groups on the amide nitrogen
Table 1: Key Structural Features of Analogs
Key Observations :
- Ureido vs. Standard Propanamide : The ureido linkage in (S)-9a enhances FPR2 selectivity and potency compared to the simpler propanamide chain in the target compound .
- Sulfonamide Modifications : BC-DXI-843 replaces the amide with a sulfonamide, improving binding to AIMP2-DX2, a therapeutic target in lung cancer .
- Heterocyclic N-Substituents : Compounds like prioritize heterocyclic groups for target-specific interactions, whereas the 4-methoxyphenyl group in the target compound may favor passive membrane permeability.
Key Observations :
FPR2 Agonists
(S)-9a and its derivatives exhibit nanomolar EC₅₀ values for FPR2 activation, with >100-fold selectivity over FPR1. Molecular modeling shows the 4-methoxyphenyl ureido group occupies a hydrophobic pocket in FPR2, while the indole moiety interacts with aromatic residues . The target compound lacks the ureido group, likely reducing FPR2 affinity.
Anti-Inflammatory and Anticancer Activity
- BC-DXI-843 inhibits AIMP2-DX2, a protein implicated in lung cancer progression, with an IC₅₀ of 0.5 µM .
- Compound 11 from (7’-(3’,4’-dihydroxyphenyl)-N-[4-methoxyphenethyl]propenamide) inhibits complement pathways (CH₅₀ = 0.12–0.33 g/L), suggesting the 4-methoxyphenyl group may enhance anti-inflammatory effects.
Metabolic Stability
(S)-9a derivatives show moderate metabolic stability (t₁/₂ = 30–60 min in human liver microsomes), attributed to the 4-methoxyphenyl group’s resistance to oxidative metabolism . Simpler analogs like the target compound may exhibit improved stability due to fewer metabolically labile groups.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s lower molecular weight and LogP suggest favorable pharmacokinetics for CNS penetration.
Biological Activity
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities, particularly as an agonist for formyl peptide receptors (FPRs). FPRs are G protein-coupled receptors (GPCRs) that are crucial in mediating inflammatory responses and host defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound involves several steps, often utilizing indole derivatives and methoxy-substituted phenyl groups. The compound can be synthesized through various methods, including:
- Coupling Reactions : Employing amide coupling techniques to link the indole moiety with the methoxyphenyl group.
- Chiral Resolution : The synthesis may involve chiral intermediates to produce enantiomerically pure compounds, which exhibit differing biological activities.
Formyl Peptide Receptor Agonism
This compound has been identified as a selective agonist for FPR2. This receptor plays a vital role in inflammatory responses and can be targeted for therapeutic interventions in various inflammatory diseases.
Key Findings :
- Agonistic Activity : The compound has shown potent agonistic effects on FPR2, leading to intracellular calcium mobilization in human neutrophils and HL-60 cells transfected with human FPR1 and FPR2 .
- Structure-Activity Relationship (SAR) : Variations in the structural components of the compound significantly affect its biological activity. For instance, certain positional isomers displayed marked differences in receptor activation efficacy .
Pharmacological Evaluations
Pharmacological studies have demonstrated the compound's effectiveness in modulating immune responses:
Case Studies and Applications
Several studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Effects : In animal models, compounds similar to this compound have demonstrated reduced inflammation markers, suggesting potential use in treating conditions like rheumatoid arthritis and asthma.
- Cancer Research : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
